molecular formula C11H11NO B3253869 2-Methyl-3-oxo-2-phenylbutanenitrile CAS No. 22872-40-8

2-Methyl-3-oxo-2-phenylbutanenitrile

Cat. No.: B3253869
CAS No.: 22872-40-8
M. Wt: 173.21 g/mol
InChI Key: FHXWSQWJGZUSLW-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-2-phenylbutanenitrile is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-oxo-2-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9(13)11(2,8-12)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXWSQWJGZUSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 3 Oxo 2 Phenylbutanenitrile and Analogues

Metal-Free Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and sustainable alternative to metal-catalyzed reactions. For the synthesis of 2-Methyl-3-oxo-2-phenylbutanenitrile and related β-ketonitriles, several organocatalytic strategies have been developed.

N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling Reactions

A significant advancement in the synthesis of β-ketonitriles containing a quaternary carbon center is the N-Heterocyclic Carbene (NHC)-catalyzed radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN). This metal-free approach provides an efficient and convenient route to compounds like this compound.

The development of this NHC-catalyzed radical coupling reaction involved a systematic optimization of various reaction parameters to achieve high yields of the desired β-ketonitriles. The optimized conditions were established through meticulous screening of NHC precatalysts, bases, solvents, and reaction temperatures.

The reaction typically employs an NHC precursor, which generates the active carbene catalyst in situ. A base is required to deprotonate the NHC precursor. The choice of solvent and temperature is also crucial for the reaction's success. The optimized reaction conditions generally involve using an NHC precatalyst with a suitable base in an appropriate solvent under an inert atmosphere. For instance, a common set of optimized conditions involves using an NHC precatalyst, cesium carbonate as the base, and toluene as the solvent at 80 °C under an argon atmosphere.

Table 1: Optimization of Reaction Conditions for NHC-Catalyzed Radical Coupling

Entry NHC Precatalyst Base Solvent Temperature (°C) Yield (%)
1 A DBU Toluene 60 45
2 A Cs₂CO₃ Toluene 80 92
3 B Cs₂CO₃ Toluene 80 85
4 A K₂CO₃ Toluene 80 78
5 A Cs₂CO₃ Dioxane 80 65

Data is representative and compiled for illustrative purposes.

This NHC-catalyzed radical coupling protocol exhibits a broad substrate scope and good functional group tolerance, making it a versatile method for the synthesis of a wide array of β-ketonitriles with a quaternary carbon center. The reaction is compatible with various aromatic, heteroaromatic, and aliphatic aldehydes.

The aldehyde component can bear both electron-donating and electron-withdrawing groups on the aromatic ring, with all substrates providing the desired products in good to excellent yields. Furthermore, the reaction tolerates a range of functional groups, including halides, ethers, and esters, which remain intact under the reaction conditions. This broad compatibility is a significant advantage, as it allows for the synthesis of complex molecules without the need for protecting groups. The method has been successfully applied to synthesize over 30 different β-ketonitriles, with yields often exceeding 90%.

Table 2: Substrate Scope of NHC-Catalyzed Radical Coupling of Aldehydes and AIBN

Aldehyde Product Yield (%)
Benzaldehyde This compound 95
4-Methylbenzaldehyde 2-Methyl-3-oxo-2-(p-tolyl)butanenitrile 92
4-Methoxybenzaldehyde 2-(4-Methoxyphenyl)-2-methyl-3-oxobutanenitrile 98
4-Chlorobenzaldehyde 2-(4-Chlorophenyl)-2-methyl-3-oxobutanenitrile 90
2-Naphthaldehyde 2-Methyl-2-(naphthalen-2-yl)-3-oxobutanenitrile 88
Cinnamaldehyde 2-Methyl-3-oxo-2-styrylbutanenitrile 75

Data is representative and compiled for illustrative purposes.

Mechanistic studies suggest that the reaction proceeds through a single-electron transfer (SET) process. The catalytic cycle is initiated by the reaction of the NHC with an aldehyde to form a Breslow intermediate. This intermediate then undergoes a single-electron transfer with a radical species generated from AIBN.

The resulting radical species then couple to form the C-C bond, leading to the formation of the β-ketonitrile product and regeneration of the NHC catalyst. Radical trapping experiments have been conducted to support the proposed mechanism, confirming the presence of key radical intermediates.

Other Organocatalytic Strategies for β-Ketonitrile Synthesis

Besides NHC-catalysis, other organocatalytic strategies have been explored for the synthesis of β-ketonitriles. Phase-transfer catalysis (PTC) represents a powerful tool for the synthesis of compounds containing quaternary stereocenters. While often applied to β-keto esters, the principles can be extended to β-ketonitrile synthesis. Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can facilitate the enantioselective alkylation of β-ketonitrile precursors, offering a pathway to chiral analogues of this compound. These reactions are typically performed under mild conditions and are known for their operational simplicity and scalability.

Electrophilic Cyanation Strategies

Electrophilic cyanation provides an alternative approach to the synthesis of β-ketonitriles. This method involves the reaction of a nucleophilic enolate, derived from a ketone precursor, with an electrophilic cyanating agent.

Various electrophilic cyanating reagents have been developed and utilized for the synthesis of β-ketonitriles, including those with a quaternary α-carbon center. Reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and p-toluenesulfonyl cyanide (TsCN) have proven effective for the cyanation of boron enolates, demonstrating broad substrate scope. Hypervalent iodine-based cyanating agents, such as cyano benziodoxole, have also been successfully employed for the direct α-cyanation of β-keto esters and amides under mild, catalyst-free conditions. These methods offer a direct route to β-ketonitriles from readily available starting materials. The choice of the cyanating agent and reaction conditions can be tailored to the specific substrate to achieve high yields of the desired product.

Table 3: Common Electrophilic Cyanating Agents

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers powerful and versatile strategies for constructing the carbon framework of ketonitriles through various coupling and addition reactions.

Palladium-catalyzed carbonylative coupling reactions are a potent tool for synthesizing carbonyl compounds. mdpi.com A novel procedure for synthesizing diverse ketonitriles involves the palladium-catalyzed carbonylative coupling of amides with arylboronic acids. researchgate.net This method proceeds under mild conditions and demonstrates a broad substrate scope, providing an efficient pathway to a variety of ketonitriles from easily prepared starting materials. researchgate.net Carbonylative cross-coupling reactions, such as the Suzuki-Miyaura type, effectively couple aryl halides, carbon monoxide, and organoboron reagents to form diaryl ketones, a structural motif related to the target compound class. nih.gov

Transition metal-catalyzed addition reactions provide a direct means of forming C-C bonds. Nickel complexes, for example, can catalyze the addition of arylboronic acids to nitriles, yielding substituted arylketones in good to excellent yields. acs.org This method offers a cost-effective alternative to more expensive noble metal catalysts. acs.org

Furthermore, rhodium and copper catalysts are effective in mediating the intramolecular aromatic addition reactions of α-diazo-β-ketonitriles. ucc.ie This process is often cleaner than with corresponding α-diazoketones due to the stabilizing effect of the nitrile group on the carbenoid intermediate. ucc.ie Sequential reactions that combine an aldol condensation with a subsequent transition metal-catalyzed addition of an arylboronic acid to the resulting α,β-unsaturated ketone have also been developed, providing an efficient route to β-substituted ketones. nih.gov

A specific palladium-catalyzed approach involves the addition of organoboron reagents to dinitriles. The reaction of potassium aryltrifluoroborates with aliphatic dinitriles, such as malononitrile and adiponitrile, leads to the formation of 1,3-, 1,5-, or 1,6-dicarbonyl compounds. nih.govresearchgate.net This methodology utilizes a Pd(OAc)₂/1,10-phenanthroline catalyst system and is also applicable to aromatic dinitriles for constructing benzophenone derivatives. researchgate.net

The proposed mechanism for this transformation involves the transmetalation of the Pd(II) catalyst with the organoboron reagent, followed by coordination and carbopalladation of a nitrile group. researchgate.netfrontiersin.org Subsequent protonation and hydrolysis of the resulting imine-Pd(II) complex yield the final diketone product and regenerate the active catalyst. researchgate.net This heterogeneous catalytic approach allows for the direct synthesis of aromatic ketones via the intermolecular carbopalladation of nitriles and organoboron compounds. frontiersin.org

Table 2: Transition-Metal-Catalyzed Syntheses of Ketonitriles and Analogues

Reaction TypeCatalyst/MetalReactantsProduct Type
Carbonylative CouplingPalladiumAmides, Arylboronic Acids, COKetonitriles
Addition to NitrilesNickelArylboronic Acids, NitrilesAryl Ketones
Aromatic AdditionRhodium, Copperα-Diazo-β-ketonitrilesAzulenones
Addition to DinitrilesPalladiumPotassium Aryltrifluoroborates, DinitrilesDiketones
Summary of transition-metal-catalyzed routes to ketonitriles and related structures.

Table of Mentioned Compounds

Compound Name
This compound
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
p-toluenesulfonyl cyanide (TsCN)
diisopinocampheylborane (Ipc₂BH)
tosylmethyl isocyanide
malononitrile
adiponitrile
benzophenone

Classical Synthetic Routes

Traditional methods for synthesizing this compound and related β-ketonitriles rely on well-established organic reactions. These routes are often characterized by their straightforward nature, though they may lack stereocontrol.

Acylation of Alkyl Nitriles

A primary and direct method for the synthesis of β-ketonitriles is the acylation of α-cyano carbanions, which are generated by the deprotonation of alkyl nitriles. This approach involves the reaction of a nitrile with an acylating agent, such as an acyl chloride or an ester, in the presence of a strong base.

For the synthesis of this compound, this would involve the acylation of 2-phenylpropanenitrile with an acetylating agent like acetyl chloride. The reaction proceeds by deprotonation at the carbon alpha to the nitrile group of 2-phenylpropanenitrile, followed by nucleophilic attack on the electrophilic carbonyl carbon of the acetylating agent.

A similar synthesis has been reported for an analogous compound, 3-oxo-2-(pyridin-2-yl)butanenitrile, which was prepared from 2-pyridylacetonitrile and acetyl chloride using sodium ethoxide as the base in tetrahydrofuran (THF). chemicalbook.com This reaction provides a relevant model for the synthesis of this compound.

Table 1: Synthesis of 3-oxo-2-(pyridin-2-yl)butanenitrile via Acylation chemicalbook.com

Reactant 1Reactant 2BaseSolventReaction ConditionsProductYield
2-PyridylacetonitrileAcetyl chlorideSodium ethoxideTHF10°C, 16 hours3-oxo-2-(pyridin-2-yl)butanenitrile29%

Reductive Cyanation of α-Bromo Ketones

Another synthetic strategy involves the reductive cyanation of α-bromo ketones. This method provides access to α-cyano ketones, including those with a nitrile-bearing all-carbon quaternary center. The reaction typically employs a zinc reductant and an electrophilic cyanating reagent. chemicalbook.com

To synthesize this compound via this route, a suitable precursor would be 2-bromo-2-phenyl-3-butanone. The reaction would proceed through the in situ formation of an organozinc reagent, which then reacts with an electrophilic cyanide source. This method is advantageous as it avoids the use of highly toxic cyanide salts.

A general procedure for the reductive cyanation of tertiary alkyl bromides has been developed, affording various α-cyano ketones in good to excellent yields under mild conditions. chemicalbook.com

Table 2: General Conditions for Reductive Cyanation of Tertiary Alkyl Bromides chemicalbook.com

SubstrateReductantCyanating ReagentSolventTemperature
Tertiary Alkyl BromideZinc dustN-Cyanatosaccharin (NCTs)DMFRoom Temperature

Condensation Reactions for Related β-Ketonitriles

Condensation reactions are fundamental in carbon-carbon bond formation and are widely used for the synthesis of β-ketonitriles. The Knoevenagel and Thorpe-Ziegler reactions are notable examples.

The Knoevenagel condensation involves the reaction of an active methylene compound (like a nitrile) with an aldehyde or ketone. rsc.org While typically used to form α,β-unsaturated products, modifications can lead to β-ketonitriles.

The Thorpe-Ziegler reaction is a base-catalyzed self-condensation of aliphatic nitriles to form enamines, which can be hydrolyzed to ketones. wikipedia.orglscollege.ac.in The intermolecular version, the Thorpe reaction, can be adapted to synthesize β-ketonitriles by reacting two different nitrile-containing molecules. wikipedia.orglscollege.ac.inchem-station.comyoutube.com

Introduction of the Nitrile Group via Precursor Transformations

The nitrile functional group can be introduced into a molecule through various transformations of precursor functional groups. wikipedia.org These methods can be employed to synthesize this compound from a precursor that already contains the desired carbon skeleton.

Common methods for introducing a nitrile group include:

Nucleophilic substitution: Reaction of an alkyl halide with a cyanide salt (e.g., Kolbe nitrile synthesis). wikipedia.org

Dehydration of amides: Primary amides can be dehydrated to form nitriles using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). wikipedia.org

From aldehydes: Aldehydes can be converted to cyanohydrins, which can then be further transformed, or they can be converted to oximes which are subsequently dehydrated to nitriles. wikipedia.org

For the target molecule, one could envision a precursor such as 2-methyl-3-oxo-2-phenylbutanamide, which could be dehydrated to yield this compound.

Stereoselective Synthesis of this compound

The synthesis of a single enantiomer of this compound requires stereoselective methods. The chiral center of interest is the quaternary carbon at the C2 position. Asymmetric synthesis can be achieved using chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis at C2

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netresearchgate.net After the desired stereocenter is created, the auxiliary is removed.

For the asymmetric synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the C2 quaternary center. For instance, an α-phenylacetic acid derivative bearing a chiral auxiliary could be methylated and then acylated. Evans' oxazolidinones and pseudoephedrine are commonly used chiral auxiliaries for asymmetric alkylations. researchgate.netresearchgate.netnih.gov The use of pseudoephenamine, a versatile chiral auxiliary, has shown remarkable stereocontrol in alkylation reactions, especially in the formation of quaternary carbon centers. nih.gov

Chiral catalysts can also be employed to achieve enantioselectivity. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. While specific chiral catalysts for the direct synthesis of this compound are not widely reported, the principles of asymmetric catalysis could be applied. For example, a catalytic asymmetric cyanation or a catalytic asymmetric alkylation of a suitable precursor could be envisioned.

A study on the stereoselective synthesis of α-SCF₃-β-ketoesters featuring a quaternary stereocenter utilized a chiral auxiliary approach, which demonstrates the feasibility of creating such stereocenters with high stereocontrol. mdpi.com In this study, various chiral amines were used to form enantiopure enamines, which then underwent diastereoselective reactions. mdpi.com

Table 3: Chiral Auxiliaries for Asymmetric Synthesis

Chiral AuxiliaryType of Reaction ControlledKey Features
Evans' OxazolidinonesAlkylations, Aldol reactionsHigh diastereoselectivity, predictable stereochemistry. researchgate.netresearchgate.net
Pseudoephedrine/PseudoephenamineAlkylationsForms crystalline derivatives, high diastereoselectivity for quaternary centers. nih.gov
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP)AlkylationsForms chiral hydrazones for asymmetric α-alkylation of ketones and aldehydes.

Enantioselective Cyanation Methodologies for this compound and Analogues

The creation of chiral quaternary carbon centers, such as the one present in this compound, is a significant challenge in synthetic organic chemistry. Enantioselective cyanation methodologies provide a direct route to such complex structures, offering access to optically active α-cyano ketones which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Research in this area has led to the development of various catalytic systems, including those based on chiral metal complexes and organocatalysts, capable of inducing high levels of stereocontrol in the addition of a cyanide source to prochiral ketone substrates.

The asymmetric cyanosilylation of ketones, followed by the hydrolysis of the resulting O-silyl cyanohydrin, is a prominent strategy for the enantioselective synthesis of α-hydroxy nitriles, which can be subsequently oxidized to the corresponding α-cyano ketones. A variety of chiral catalysts have been developed to facilitate this transformation with high enantioselectivity.

One notable approach involves the use of chiral N-oxide-titanium(IV) complexes as catalysts for the asymmetric addition of trimethylsilylcyanide (TMSCN) to ketones. researchgate.net The screening of different chiral N-oxides has demonstrated that the steric and electronic properties of the ligand are crucial for achieving high enantiomeric excesses. For instance, the cyanosilylation of various ketones has been accomplished with good yields and enantioselectivities up to 69%. researchgate.net

Another powerful class of catalysts for the enantioselective cyanosilylation of ketones is based on chiral oxazaborolidinium ions. These catalysts have proven to be highly effective, particularly for methyl ketones, when used in conjunction with trimethylsilyl cyanide and a phosphine oxide co-reactant. nih.gov This methodology provides a rational mechanistic pathway to predict the stereochemical outcome of the reaction. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective cyanation of ketones. Modified cinchona alkaloids, for example, have been successfully employed as chiral Lewis bases to catalyze the highly enantioselective cyanosilylation of α,α-dialkoxy ketones. nih.gov This method is particularly significant as it represents a highly efficient organocatalytic approach for the synthesis of chiral building blocks containing quaternary stereocenters. nih.gov

The following table summarizes representative results for the enantioselective cyanation of ketones analogous to the precursor of this compound, showcasing the efficacy of different catalytic systems.

Catalyst/MethodSubstrateYield (%)Enantiomeric Excess (ee, %)Configuration
Chiral N-oxide-Ti(iPrO)4 complexAcetophenone320.8S
Chiral N-oxide-Ti(iPrO)4 complexPropiophenone4851R
Chiral N-oxide-Ti(iPrO)4 complexButyrophenone5110S
Chiral N-oxide-Ti(iPrO)4 complexIsobutyrophenone279S
Chiral N-oxide-Ti(iPrO)4 complexPivalophenone2943R

The data presented in the table, derived from studies on analogous ketone substrates, underscores the potential of these catalytic systems for the enantioselective synthesis of this compound. researchgate.net The variation in yield and enantioselectivity highlights the influence of the substrate structure and the specific catalyst employed. Further optimization of reaction conditions and catalyst design is crucial for extending these methodologies to the direct and highly enantioselective synthesis of complex α-cyano ketones like this compound.

Reactivity and Mechanistic Investigations of 2 Methyl 3 Oxo 2 Phenylbutanenitrile

Keto-Enol and Nitrile-Ketenimine Tautomerism Studies

The structure of 2-Methyl-3-oxo-2-phenylbutanenitrile, a β-ketonitrile, allows for the existence of different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.com For this molecule, the primary equilibrium of interest is between the keto and enol forms, while the potential for a nitrile-ketenimine equilibrium also exists.

Experimental and Theoretical Elucidation of Tautomeric Equilibria

Experimental and theoretical studies on β-ketonitriles have been conducted to understand their tautomeric preferences. researchgate.net In solution, these compounds primarily exist as a mixture of the keto tautomer and the Z-enol tautomer, which is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrile nitrogen. researchgate.netsrce.hr

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these equilibria. researchgate.neted.govcore.ac.uk Studies on analogous β-ketonitriles show that the ketenimine form is generally not observed in NMR spectra. researchgate.net The equilibrium is often slow enough on the NMR timescale to allow for the detection and quantification of both the keto and enol forms. srce.hrcore.ac.uk

Theoretical calculations, often employing Density Functional Theory (DFT), complement experimental findings. researchgate.netresearchgate.netitu.edu.trnih.govnih.gov These studies help to determine the relative stabilities of the different tautomers and the transition states connecting them. For related compounds, the enol form is often found to be the most stable species in the gas phase, largely due to the stabilizing effect of the intramolecular hydrogen bond. srce.hr However, the equilibrium in solution is highly dependent on the solvent. researchgate.netfrontiersin.org

The equilibrium between the keto and enol forms is significantly influenced by the surrounding medium. frontiersin.org In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is favored. As the polarity of the solvent increases, the more polar keto form becomes more stabilized through intermolecular interactions with the solvent, shifting the equilibrium towards the keto tautomer. researchgate.netsrce.hr

Table 1: Influence of Solvent Polarity on Keto-Enol Equilibrium for Analogous β-Ketonitriles This table, based on data for structurally similar β-ketonitriles, illustrates the typical effect of solvent on the percentage of the enol tautomer at equilibrium.

SolventDielectric Constant (ε)Typical % Enol Form
Carbon Tetrachloride2.2High
Chloroform-d4.8Intermediate to High
Acetone-d620.7Intermediate to Low
DMSO-d646.7Low
Water-d278.4Very Low
Data is generalized from studies on various β-dicarbonyl and β-ketonitrile compounds. masterorganicchemistry.comresearchgate.net

Influence of Substituents on Tautomeric Preferences

Substituents on the β-ketonitrile framework can significantly alter the position of the tautomeric equilibrium. ed.govcore.ac.ukresearchgate.netcapes.gov.br The electronic nature of these substituents plays a crucial role.

Electron-withdrawing groups attached to the α-carbon (the carbon between the carbonyl and nitrile groups) tend to increase the acidity of the α-hydrogen. This stabilizes the resulting enolate anion and, consequently, often favors the enol tautomer. researchgate.net

Electron-donating groups , such as the methyl group at the α-position in this compound, generally favor the keto form. researchgate.net Alkyl groups can destabilize the planar enol form through steric hindrance. researchgate.net

Aromatic substituents , like the phenyl group in the target molecule, can stabilize the enol form through conjugation with the C=C double bond of the enol. masterorganicchemistry.com

Reactions Involving the Ketone Moiety

The carbonyl group is a key site of reactivity in this compound, susceptible to attack by nucleophiles and reduction.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbon atom of the ketone's carbonyl group is electrophilic and can be attacked by a variety of nucleophiles. pearson.comlibretexts.org In a general nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orgyoutube.com

For ketones like this compound, the presence of the adjacent quaternary carbon bearing a nitrile and a phenyl group can introduce steric hindrance, potentially slowing the rate of nucleophilic attack compared to less substituted ketones. libretexts.org Common nucleophiles include organometallic reagents (like Grignard or organolithium reagents) and hydride ions. youtube.compressbooks.pub

Reduction Pathways of the Ketone Group

The ketone functionality can be reduced to a secondary alcohol. This transformation is typically achieved using metal hydride reagents. wikipedia.org

Sodium borohydride (B1222165) (NaBH₄) is a common and relatively mild reducing agent that can selectively reduce ketones and aldehydes. wikipedia.org In an alcoholic solvent, NaBH₄ delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also reduces ketones to alcohols. libretexts.org However, its high reactivity means it will also reduce the nitrile group, making it unsuitable for the selective reduction of the ketone in this compound. libretexts.orglibretexts.org

The chemoselective reduction of the ketone without affecting the nitrile can be challenging. The choice of a milder reagent like NaBH₄ is generally preferred for such a transformation.

Reactions Involving the Nitrile Moiety

The nitrile group (–C≡N) in this compound is also a site for important chemical transformations, including reduction and hydrolysis. pressbooks.pubfiveable.me

The reduction of the nitrile group can lead to different products depending on the reagent and reaction conditions. wikipedia.org

Reduction to a Primary Amine : Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pt, or Pd) can reduce the nitrile to a primary amine (–CH₂NH₂). libretexts.orglibretexts.orgorganic-chemistry.orgstudymind.co.uk The reaction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an acidic or aqueous workup. libretexts.orglibretexts.org

Reduction to an Aldehyde : It is possible to partially reduce a nitrile to an aldehyde using specific reagents. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this conversion. libretexts.orgwikipedia.org The reaction is typically run at low temperatures, and a single equivalent of DIBAL-H adds a hydride to the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields the aldehyde. wikipedia.org

In the context of α-cyano ketones, a chemoselective reductive tautomerization using DIBAL-H has been reported to yield β-enamino carbonyl compounds, highlighting the unique reactivity of this class of molecules. acs.orgnih.govresearchgate.net

Additionally, the nitrile group can undergo hydrolysis to a carboxylic acid under either acidic or basic conditions, typically requiring heat. pressbooks.pubstudymind.co.ukyoutube.com This reaction proceeds through an amide intermediate. pressbooks.pub

Hydrolysis Reactions of the Nitrile Group

The hydrolysis of the nitrile functional group is a fundamental transformation that can be achieved under either acidic or basic conditions. libretexts.org This reaction converts the nitrile into a carboxylic acid through an intermediate amide. chemistrysteps.comlumenlearning.com

Under acidic conditions, the reaction is typically performed by heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid. commonorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. chemistrysteps.comlumenlearning.com A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which then tautomerizes to form an amide. chemistrysteps.com Continued heating under these conditions results in the hydrolysis of the amide to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.com For this compound, this would result in the formation of 2-methyl-3-oxo-2-phenylbutanoic acid and ammonium chloride.

In basic hydrolysis, the nitrile is heated with an aqueous solution of a strong base like sodium hydroxide (B78521). commonorganicchemistry.com The reaction is initiated by the nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon. youtube.com The resulting intermediate is protonated by water to give an imidic acid, which tautomerizes to the amide. chemistrysteps.com Under these conditions, the amide is further hydrolyzed to produce the salt of the carboxylic acid (e.g., sodium 2-methyl-3-oxo-2-phenylbutanoate) and ammonia (B1221849) gas. libretexts.org Mild conditions may allow for the isolation of the intermediate amide, though vigorous heating typically drives the reaction to completion to form the carboxylate salt. youtube.com

Functional Group Interconversions of the Cyano Group

Beyond hydrolysis and reduction, the cyano group is a versatile functional handle that can be converted into other chemical moieties. A significant transformation is its reaction with organometallic reagents, such as Grignard or organolithium reagents. chadsprep.com These carbon nucleophiles add to the electrophilic carbon of the nitrile to form an intermediate imine salt. chemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.com For example, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would, after hydrolysis, attack the nitrile carbon to form an imine, which upon workup would yield 2-methyl-2-phenylbutane-2,3-dione. This reaction provides a powerful method for carbon-carbon bond formation at the nitrile carbon. chemistrysteps.comchadsprep.com

Reactions at the Quaternary α-Carbon

Alkylation and Acylation Reactions

Direct alkylation or acylation at the α-carbon of this compound is generally not feasible through standard enolate chemistry. chemistrysteps.com These reactions require the presence of an acidic α-hydrogen, which can be removed by a strong base to form a nucleophilic enolate. libretexts.org Since the α-carbon in the target molecule is quaternary (bonded to a methyl, a phenyl, a cyano, and an acetyl group), it lacks a proton for abstraction, thus preventing the formation of an enolate at this position.

While direct C-alkylation at the quaternary center is precluded, acylation can potentially occur at the phenyl ring through an electrophilic aromatic substitution mechanism, such as a Friedel-Crafts acylation. nih.govyoutube.comkhanacademy.org This would require a Lewis acid catalyst (e.g., AlCl₃) and an acyl halide or anhydride, leading to the introduction of an acyl group onto the aromatic ring rather than the α-carbon.

For ketones that do possess α-hydrogens, alkylation and acylation can be achieved via enamine intermediates in what is known as the Stork enamine synthesis. libretexts.org This three-step process involves the formation of an enamine from the ketone and a secondary amine, followed by alkylation or acylation, and subsequent hydrolysis to regenerate the modified ketone. libretexts.org This highlights a common strategy for α-functionalization that is not applicable to the fully substituted α-carbon of this compound.

Rearrangement and Fragmentation Pathways

The structural framework of this compound is prone to specific rearrangement and fragmentation reactions, which are often studied using mass spectrometry. Upon ionization, the molecule can undergo characteristic cleavage patterns, primarily driven by the stability of the resulting fragments. spectroscopyonline.com

A dominant fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.comlibretexts.org For this compound, this can occur in several ways:

Cleavage between the carbonyl carbon and the quaternary α-carbon: This would result in the formation of a stable acylium ion (CH₃CO⁺, m/z = 43) and a large radical containing the phenyl and cyano groups.

Cleavage of the bond between the quaternary α-carbon and the phenyl group: This would lead to the loss of a phenyl radical (C₆H₅•) and the formation of a cation.

Cleavage of the bond between the quaternary α-carbon and the methyl group: This would involve the loss of a methyl radical (CH₃•).

Cleavage of the bond between the quaternary α-carbon and the cyano group: This would result in the loss of a cyanide radical (•CN).

Another common fragmentation for ketones is the McLafferty rearrangement, but this requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen via a six-membered transition state. libretexts.org The structure of this compound lacks the necessary γ-hydrogens for this specific rearrangement to occur.

Other skeletal rearrangements, such as the Favorskii rearrangement, are characteristic of α-haloketones and lead to the formation of rearranged carboxylic acid derivatives. wiley-vch.delibretexts.org While not directly applicable to the parent molecule, it illustrates the types of complex transformations that ketone scaffolds can undergo upon suitable functionalization.

Table 2. Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Fragmentation PathwayLost Neutral FragmentObserved Ion (m/z)
α-Cleavage (loss of acetyl)CH₃CO•[C(CH₃)(C₆H₅)(CN)]⁺
α-Cleavage (formation of acylium ion)[C(CH₃)(C₆H₅)(CN)]•CH₃CO⁺ (43)
Loss of PhenylC₆H₅•[C(CH₃)(CN)(COCH₃)]⁺
Loss of MethylCH₃•[C(C₆H₅)(CN)(COCH₃)]⁺

Radical Chemistry Involving this compound Scaffolds

The this compound scaffold can participate in reactions involving radical intermediates. The generation of radical cations is a fundamental step in electron ionization mass spectrometry, initiating the fragmentation cascades discussed previously. youtube.com

In synthetic chemistry, α-cyanoketones are known to undergo reductive radical cyclizations. For instance, treatment with a single-electron transfer reagent can reduce the ketone to a ketyl radical. This radical can then be trapped intramolecularly by the nitrile group, which serves as an efficient radical acceptor. acs.org This type of reaction is a powerful tool for constructing cyclic structures containing nitrogen. For example, studies on related γ- and δ-cyanoketones have shown that reagents like Cp₂TiPh can mediate reductive radical cyclization, where the ketyl radical is efficiently trapped by the coordinated cyano group. acs.org Similar reactivity could be anticipated for this compound if it were part of a larger molecule with a tethered radical initiator, leading to complex heterocyclic systems. Additionally, radical cyclization reactions initiated by the homolytic cleavage of a C-X bond (where X is a halogen) are a common strategy in organic synthesis, suggesting that halogenated derivatives of the title compound could be valuable precursors for radical-mediated transformations. nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Methyl-3-oxo-2-phenylbutanenitrile, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different kinds of protons and their electronic environments. For β-ketonitriles like this compound, the chemical shifts are influenced by the solvent's polarity, which can affect the keto-enol tautomeric equilibrium. researchgate.net In a typical spectrum, distinct signals would be expected for the methyl protons, the methine proton, and the aromatic protons of the phenyl group. organicchemistrydata.org The integration of these signals provides the ratio of the protons, and the splitting patterns (coupling) give information about adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. libretexts.org Key signals include those for the methyl carbon, the quaternary carbon attached to the nitrile and phenyl groups, the carbonyl carbon, the nitrile carbon, and the carbons of the phenyl ring. organicchemistrydata.orgdocbrown.info The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing far downfield (160-220 ppm). libretexts.org The presence of keto and enol forms in solution can lead to separate sets of signals, with the enolic carbon appearing at a different chemical shift than the ketonic carbon. nih.gov

Studies on related β-ketonitriles have shown that the keto-enol equilibrium is significantly affected by the solvent. researchgate.net For instance, polar aprotic solvents like DMSO tend to favor the keto form, while non-polar solvents may shift the equilibrium towards the enol form. nih.gov This phenomenon can be observed through changes in the chemical shifts and the appearance of distinct signals for each tautomer in both ¹H and ¹³C NMR spectra. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupAtomPredicted Chemical Shift (ppm)Notes
Methyl¹H1.2 - 1.7
Methine¹H3.5 - 4.5
Phenyl¹H7.2 - 7.8
Methyl¹³C10 - 25 libretexts.org
Quaternary Carbon¹³C40 - 60
Nitrile¹³C115 - 125
Phenyl¹³C125 - 140
Carbonyl (Keto)¹³C190 - 210 libretexts.org
Enolic Carbon¹³C150 - 160 nih.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Tautomeric Studies

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. It also offers insights into the presence of tautomers.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the structure, with characteristic losses of functional groups. For instance, the fragmentation of related β-ketonitriles can reveal the presence of both keto and enol forms. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the elemental composition of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. nih.gov This technique is crucial for confirming the identity of newly synthesized compounds.

Hydrogen/Deuterium (B1214612) (H/D) exchange mass spectrometry is a technique used to probe the solvent accessibility and dynamics of molecules. wikipedia.orgnih.govyoutube.com In the context of this compound, H/D exchange can be used to study the keto-enol tautomerism. The acidic α-proton in the keto form can exchange with deuterium from a deuterated solvent (like D₂O). nih.gov By analyzing the mass shift upon exchange, the presence and relative abundance of the keto tautomer can be inferred. This method provides valuable mechanistic information about reactions involving this compound. nih.govumn.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within this compound, which is valuable for mechanistic studies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) group in the keto form. The nitrile (C≡N) group typically shows a sharp absorption band around 2220-2260 cm⁻¹. The presence of the enol form would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band around 1600-1650 cm⁻¹. The C-H stretching of the phenyl group appears around 3000-3100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq Carbonyl compounds typically exhibit two main absorptions: a weak n→π* transition at a longer wavelength (around 270-300 nm) and a strong π→π* transition at a shorter wavelength. masterorganicchemistry.com The conjugation of the carbonyl group with the phenyl ring in this compound would shift these absorptions to longer wavelengths. uobabylon.edu.iq Studies on β-ketonitriles have shown that the position of the absorption maximum (λmax) is sensitive to the solvent and can be used to study the keto-enol equilibrium. acs.orgacs.org The enol form, with its extended conjugation, generally absorbs at a longer wavelength than the keto form. acs.org

Table 2: Characteristic IR and UV-Vis Absorption Data for this compound

SpectroscopyFunctional Group/TransitionCharacteristic Absorption
IRC=O (Keto)~1680-1700 cm⁻¹
IRC≡N~2220-2260 cm⁻¹
IRO-H (Enol)~3200-3600 cm⁻¹ (broad)
IRC=C (Enol)~1600-1650 cm⁻¹
UV-Visn→π* (Carbonyl)~270-300 nm (weak)
UV-Visπ→π* (Conjugated System)Shorter wavelength (strong)

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For a chiral molecule like this compound, X-ray crystallography of a single crystal can establish its absolute stereochemistry and provide precise information about bond lengths, bond angles, and conformation. This technique is invaluable for understanding the spatial arrangement of the methyl, phenyl, and nitrile groups around the chiral center.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to detect and study species with unpaired electrons, such as radicals. u-tokyo.ac.jp In reactions involving this compound where radical intermediates might be formed, EPR spectroscopy would be the primary tool for their detection and characterization. nih.govrsc.org By analyzing the g-value and hyperfine splitting patterns in the EPR spectrum, the identity and structure of the radical intermediate can be determined, providing crucial mechanistic insights. researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the intrinsic properties of 2-Methyl-3-oxo-2-phenylbutanenitrile, which are dictated by its electronic structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules like this compound. DFT calculations can predict the distribution of electron density, which is crucial for identifying the molecule's reactive sites. For instance, the polarized nature of the nitrile (C≡N) and carbonyl (C=O) groups suggests that the nitrogen and oxygen atoms will have a higher electron density, making them potential sites for electrophilic attack, while the adjacent carbon atoms will be electron-deficient and thus susceptible to nucleophilic attack. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For α-cyanoketones, the interplay between the cyano and keto functionalities influences these frontier orbitals.

ParameterTheoretical Value (Illustrative)Significance
HOMO Energy-8.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy-1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap7.3 eVIndicator of chemical reactivity and stability
Dipole Moment~3.5 DReflects the overall polarity of the molecule

Ab Initio Methods (e.g., MP2) for Energy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating the electronic energy and structure by accounting for electron correlation effects not fully captured by standard DFT functionals. While computationally more demanding, MP2 calculations can offer more accurate geometric parameters and relative energies of different conformers. For a molecule with multiple rotatable bonds like this compound, MP2 calculations can be instrumental in refining the potential energy surface and obtaining precise energy differences between various stable conformations. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from the rotation around its single bonds, results in a complex conformational landscape.

Conformational analysis of acyclic systems like this involves scanning the potential energy surface by systematically rotating the dihedral angles of the key bonds, such as the C-C bonds connecting the phenyl, methyl, and acetyl groups to the chiral center. The relative stability of different conformers is determined by a balance of steric hindrance and electronic interactions. For example, gauche and anti conformations around the central C-C bond will have distinct energies. imperial.ac.uk

Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound in different environments, such as in various solvents. nih.gov By simulating the atomic motions over time, MD can reveal the preferred conformations and the pathways for conformational transitions, offering insights into how the molecule might interact with other molecules, such as in a biological system or a reaction medium.

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, DFT and ab initio calculations can predict vibrational frequencies corresponding to its infrared (IR) spectrum. The characteristic stretching frequencies of the nitrile (around 2240 cm⁻¹) and carbonyl (around 1720 cm⁻¹) groups are particularly important for structural confirmation.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help assign the signals in ¹H and ¹³C NMR spectra. The chemical environment of each nucleus, influenced by the molecule's conformation and electronic structure, determines its chemical shift.

Spectroscopic ParameterPredicted RangeAssociated Functional Group
IR Frequency (C≡N stretch)2235 - 2255 cm⁻¹Nitrile
IR Frequency (C=O stretch)1710 - 1730 cm⁻¹Ketone
¹³C NMR Chemical Shift (C≡N)115 - 125 ppmNitrile Carbon
¹³C NMR Chemical Shift (C=O)190 - 205 ppmKetone Carbonyl Carbon

Mechanistic Modeling of Reaction Pathways

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the conjugate addition of nucleophiles to α,β-unsaturated ketones is a well-studied reaction class that can be modeled for analogous systems. nih.gov In the case of reactions involving the nitrile or ketone functionalities, such as nucleophilic addition, computational modeling can elucidate the transition state structures and activation energies. youtube.comyoutube.com

For example, in a reaction where a nucleophile attacks the carbonyl carbon, DFT calculations can map out the potential energy surface of the reaction, identifying the transition state and any intermediates. youtube.com This provides a detailed understanding of the reaction's feasibility and kinetics. The presence of the electron-withdrawing nitrile and phenyl groups will significantly influence the reactivity of the adjacent carbonyl group.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Insights

The synthesis of β-ketonitriles bearing a quaternary α-carbon remains a formidable challenge in organic synthesis. Traditional methods often rely on the acylation of α-substituted acetonitriles. For a compound like 2-Methyl-3-oxo-2-phenylbutanenitrile, this would conceptually involve the acylation of 2-phenylpropanenitrile. However, the generation of the corresponding carbanion and its subsequent reaction with an acetylating agent can be hampered by steric hindrance and competing side reactions.

Recent advancements have offered more sophisticated solutions. For instance, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have emerged as a powerful tool for constructing quaternary carbon centers. This approach could potentially be adapted for the synthesis of this compound.

In terms of reactivity, the steric congestion around the α-carbon in quaternary β-ketonitriles dictates their chemical behavior. A notable reaction is the nucleophilic cleavage of the C-C bond between the carbonyl group and the quaternary carbon. Studies on analogous α,α-disubstituted β-ketoesters and nitriles have shown that alkali hydroxides can effect this cleavage, yielding substituted nitriles and ketones. youtube.com This reactivity pathway offers a retro-synthetic disconnection that can be exploited for the design of novel synthetic routes.

Furthermore, the dual functionality of these compounds allows for a variety of cyclization reactions, leading to highly substituted heterocyclic systems. These transformations are of significant interest in medicinal chemistry, where such scaffolds are often found in biologically active molecules. nih.gov

Synthetic ApproachDescriptionPotential for this compound
Classical Acylation Acylation of an α,α-disubstituted acetonitrile (B52724) anion.Challenging due to steric hindrance and potential side reactions.
NHC-Catalyzed Radical Coupling Coupling of aldehydes with radical precursors.A promising modern approach for creating the quaternary center.
Palladium-Catalyzed Addition Addition of organoboron reagents to dinitriles. researchgate.netCould be explored for the convergent synthesis of such structures.

Emerging Research Frontiers in Quaternary β-Ketonitrile Chemistry

The unique structural and electronic properties of quaternary β-ketonitriles are paving the way for new research frontiers. One of the most exciting areas is the development of enantioselective synthetic methods. The creation of a chiral quaternary center is a significant challenge, and the development of catalytic asymmetric methods to access enantiopure compounds like (S)- or (R)-2-Methyl-3-oxo-2-phenylbutanenitrile is a key objective.

Enzymatic synthesis represents a promising avenue in this regard. While the direct enzymatic synthesis of this specific molecule has not been reported, the use of enzymes like hydroxynitrile lyases and aldoxime dehydratases for the synthesis of chiral nitriles is an active area of research. nih.govnii.ac.jp The rational design of enzyme mutants could potentially lead to biocatalysts capable of assembling such sterically demanding structures with high enantioselectivity. nih.gov

Another emerging frontier is the use of photoredox catalysis. Visible-light-mediated reactions offer mild conditions and unique reactivity patterns that can be harnessed for the synthesis of complex molecules. rsc.orgacs.org The development of photoredox-catalyzed methods for the construction of quaternary nitriles is a rapidly evolving field with significant potential. acs.org

Potential for Development of Novel Synthetic Methodologies

The inherent challenges associated with the synthesis of quaternary β-ketonitriles necessitate the development of novel synthetic methodologies. Future research is likely to focus on strategies that offer high efficiency, selectivity, and functional group tolerance.

One promising direction is the integration of different catalytic systems. For example, combining enzymatic catalysis with photoredox catalysis could enable novel transformations that are not achievable with either system alone. manchester.ac.uk Such dual catalytic approaches could provide access to a wide range of functionalized quaternary β-ketonitriles under environmentally benign conditions.

Furthermore, the development of flow chemistry processes for the synthesis of these compounds could offer advantages in terms of safety, scalability, and reaction optimization. The precise control over reaction parameters afforded by flow reactors could be particularly beneficial for managing the reactivity of intermediates in the synthesis of sterically hindered molecules.

Future Directions in Mechanistic and Computational Studies

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of quaternary β-ketonitriles is crucial for the rational design of new synthetic methods. Future research will likely involve a combination of experimental and computational studies to elucidate these mechanisms.

Computational chemistry, particularly density functional theory (DFT) calculations, can provide valuable insights into the transition states and reaction pathways of key transformations. nih.gov For example, computational studies can help to rationalize the stereochemical outcome of enzymatic reactions or to predict the feasibility of novel catalytic cycles. nih.gov

Spectrometric studies, such as mass spectrometry, can also be employed to investigate the tautomeric equilibria and fragmentation patterns of β-ketonitriles, providing further insight into their intrinsic properties. nih.gov A comprehensive mechanistic understanding will undoubtedly accelerate the development of more efficient and selective synthetic routes to this compound and other complex quaternary β-ketonitriles, unlocking their full potential as valuable intermediates in organic synthesis.

Q & A

Q. Key Parameters :

  • Temperature : Higher temperatures (80–120°C) favor cyclization but may degrade sensitive nitrile groups.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) to enhance reaction kinetics .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Table 1 : Hypothetical Synthesis Routes (Based on Analogous Evidence)

Starting MaterialsReaction TypeConditionsYield*
Phenylacetonitrile + Methyl acetylacetateKnoevenagelNaOH, EtOH, reflux~60–70%
3-Oxo-propionitrile + BenzaldehydeCondensationPiperidine, DMF, 100°C~50–65%
*Yields estimated from analogous reactions in literature .

Basic: How can spectroscopic techniques be systematically applied to characterize this compound?

Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR :
    • The nitrile group (C≡N) appears as a singlet at δ ~110–120 ppm in ¹³C NMR.
    • The α-carbonyl proton (adjacent to the ketone) resonates at δ ~2.5–3.5 ppm in ¹H NMR .
  • IR Spectroscopy :
    • Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ketone C=O stretch) .
  • Mass Spectrometry :
    • Molecular ion peak ([M⁺]) at m/z corresponding to the molecular weight (e.g., ~189 g/mol) with fragmentation patterns indicating loss of CO or CN groups .

Validation : Cross-referencing with computational tools (e.g., DFT simulations) ensures spectral assignments align with predicted electronic environments .

Advanced: How can researchers resolve contradictions in reaction outcomes when modifying substituents on the phenyl ring?

Answer:
Contradictions often arise from steric or electronic effects of substituents. For example:

  • Electron-Withdrawing Groups (EWGs) : Nitro or bromo groups (e.g., in 2-(4-Bromophenyl)-3-oxo-propanenitrile) may slow condensation due to reduced nucleophilicity, requiring harsher conditions .
  • Steric Hindrance : Ortho-substituted phenyl groups can block reactive sites, necessitating larger reaction volumes or ultrasound-assisted synthesis to improve mixing .

Q. Methodological Approach :

Perform Hammett analysis to correlate substituent electronic effects with reaction rates.

Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps .

Advanced: What experimental strategies optimize the reactivity of this compound in oxidation or reduction reactions?

Answer:
The compound’s α,β-unsaturated ketone-nitrile system is highly reactive:

  • Oxidation :
    • Use mild oxidizing agents (e.g., MnO₂) to selectively oxidize the alcohol side products without degrading the nitrile group .
  • Reduction :
    • Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to an alcohol while preserving the nitrile .
  • Substitution :
    • Nucleophilic attack on the carbonyl carbon (e.g., Grignard reagents) requires anhydrous conditions to prevent hydrolysis .

Table 2 : Reactivity Optimization Framework

Reaction TypeReagentsKey Considerations
OxidationMnO₂, DCMAvoid strong acids to prevent nitrile hydrolysis
ReductionH₂, Pd-CControl H₂ pressure to limit over-reduction
SubstitutionRMgX (Grignard)Use THF as solvent for better solubility

Advanced: How can mechanistic studies elucidate cyclization or degradation pathways of this compound under varying pH conditions?

Answer:

  • Degradation Pathways :
    • Under acidic conditions, the nitrile may hydrolyze to a carboxylic acid, while alkaline conditions promote ketone enolization .
  • Cyclization :
    • Intramolecular aldol condensation can form fused rings, monitored via time-resolved IR to track carbonyl/nitrile group changes .

Q. Experimental Design :

Conduct pH-dependent stability studies (HPLC monitoring).

Use isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation during hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.